molecular formula C13H10Br2 B1403408 3-Bromo-4-(bromomethyl)-1,1'-biphenyl CAS No. 1396865-04-5

3-Bromo-4-(bromomethyl)-1,1'-biphenyl

Cat. No.: B1403408
CAS No.: 1396865-04-5
M. Wt: 326.03 g/mol
InChI Key: GOBZQVMPUJYXEV-UHFFFAOYSA-N
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Description

3-Bromo-4-(bromomethyl)-1,1’-biphenyl is an organic compound belonging to the biphenyl family. It is characterized by the presence of two bromine atoms attached to the biphenyl structure, specifically at the 3rd and 4th positions, with a bromomethyl group at the 4th position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 4-methylbiphenyl. The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(bromomethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

    Substitution Reactions: Formation of biphenyl derivatives with various functional groups.

    Coupling Reactions: Formation of extended biphenyl systems with diverse substituents.

    Oxidation Reactions: Conversion to carboxylic acids or aldehydes.

Scientific Research Applications

3-Bromo-4-(bromomethyl)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo nucleophilic substitution, allowing the compound to form covalent bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-(bromomethyl)-1,1’-biphenyl is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBZQVMPUJYXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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